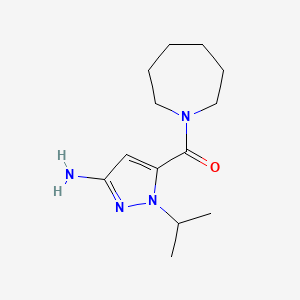
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of dichlorophenoxy and difluoroacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 3,5-dichlorophenol with difluoroacetic acid under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. For instance, the reaction can be catalyzed by palladium in an organic or aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, halogens (chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide or pesticide.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenol: A related compound with similar chemical properties but lacking the difluoroacetic acid moiety.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but different functional groups.
Uniqueness
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both dichlorophenoxy and difluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds .
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-1-5(10)3-6(2-4)15-8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFIVBWVDWCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153780-39-2 |
Source


|
| Record name | 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrazin-2-one](/img/structure/B2764482.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)


![N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)
![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)
![N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide](/img/structure/B2764498.png)
![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)


![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)
